molecular formula C38H34N2O4 B13402118 Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid

Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid

Cat. No.: B13402118
M. Wt: 582.7 g/mol
InChI Key: WDZDBCVDBMWMAM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDBCVDBMWMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Overview

Fmoc-(N-β-4-methyltrityl)-L-α,β-diaminopropionic acid (Fmoc-Dap(Mtt)-OH) is a protected derivative of the non-proteinogenic amino acid L-α,β-diaminopropionic acid (Dap). Its synthesis involves sequential protection of the α- and β-amino groups using orthogonal protecting groups:

The orthogonal nature of these groups allows selective deprotection during solid-phase peptide synthesis (SPPS), making this compound critical for constructing complex peptides with site-specific modifications.

Stepwise Synthetic Route

Protection of the α-Amino Group with Fmoc

Reagents :

  • L-α,β-diaminopropionic acid (Dap).
  • Fmoc-Cl (9-fluorenylmethyl chloroformate).
  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

Procedure :

  • Dissolve Dap in a mixture of water and dioxane (1:1 v/v) at 0–5°C.
  • Adjust the pH to 8–9 using Na₂CO₃.
  • Add Fmoc-Cl dropwise while maintaining pH 8–9.
  • Stir for 2–4 hours at room temperature.
  • Acidify the solution to pH 2–3 with HCl to precipitate the product.
  • Filter and wash with cold water to obtain Fmoc-Dap-OH .

Key Considerations :

  • The α-amino group is preferentially protected due to its higher nucleophilicity compared to the β-amino group.
  • Excess base ensures deprotonation of the α-amino group while minimizing side reactions.

Protection of the β-Amino Group with Mtt

Reagents :

  • Fmoc-Dap-OH (from Step 2.1).
  • 4-Methyltrityl chloride (Mtt-Cl).
  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
  • Dichloromethane (DCM) or dimethylformamide (DMF).

Procedure :

  • Dissolve Fmoc-Dap-OH in anhydrous DCM or DMF under nitrogen.
  • Add TEA (2–3 equivalents) to deprotonate the β-amino group.
  • Add Mtt-Cl (1.2 equivalents) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Quench the reaction with ice-cold water and extract with DCM.
  • Purify the crude product via silica gel chromatography (eluent: DCM/methanol/acetic acid = 95:4:1) to isolate Fmoc-Dap(Mtt)-OH .

Key Considerations :

  • The bulky Mtt group selectively protects the less accessible β-amino group.
  • TEA scavenges HCl generated during the reaction, preventing acid-mediated cleavage of the Fmoc group.

Analytical Data and Characterization

Property Value
Molecular Formula C₃₈H₃₄N₂O₄
Molecular Weight 582.69 g/mol
CAS Number 654670-89-0
Melting Point 158–160°C (decomposition)
Optical Rotation ([α]₂₀^D) +11.0° to +13.5° (c = 1% in methanol)
Purity (HPLC) ≥95%

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.40–7.10 (m, 17H, Mtt and Fmoc aromatic), 4.40 (m, 1H, α-CH), 3.20 (m, 2H, β-CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (COOH), 156.0 (Fmoc carbonyl), 144.0–126.0 (aromatic carbons), 67.2 (Fmoc CH₂), 55.1 (α-C), 47.8 (β-C).

Applications in Peptide Synthesis

Fmoc-Dap(Mtt)-OH is used in SPPS to introduce:

  • Site-specific modifications : The Mtt group is selectively cleaved with 1% trifluoroacetic acid (TFA) in DCM, leaving the Fmoc group intact for further elongation.
  • Cyclic peptides : Orthogonal deprotection enables head-to-tail or side-chain-to-side-chain cyclization.

Example Protocol :

  • Incorporate Fmoc-Dap(Mtt)-OH into a peptide sequence using standard Fmoc-SPPS.
  • Cleave the Mtt group with 1% TFA/DCM (5 × 2 minutes).
  • Perform on-resin cyclization or conjugation.

Comparison with Alternative Methods

Method Advantages Limitations
Stepwise Protection High regioselectivity; scalable Requires careful pH control
One-Pot Protection Faster reaction time Risk of di-protected byproducts
Enzymatic Protection Eco-friendly; mild conditions Limited availability of enzymes

Industrial-Scale Production

  • Reactor Setup : Stainless steel or glass-lined reactors with temperature and pH control.
  • Yield Optimization :
    • 85–90% yield for Fmoc protection.
    • 75–80% yield for Mtt protection.
  • Purification : Recrystallization from ethyl acetate/hexane or preparative HPLC.

Critical Challenges and Solutions

Chemical Reactions Analysis

Fmoc Group Removal

  • Reagent : 20–30% piperidine in dimethylformamide (DMF)

  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming a dibenzofulvene-piperidine adduct .

  • Kinetics : Typically completes within 5–20 minutes at room temperature.

  • Selectivity : Leaves the Mtt-protected β-amino group intact .

Mtt Group Removal

  • Reagent : 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Mechanism : Acidolysis cleaves the trityl ether bond, regenerating the β-amino group.

  • Kinetics : Achieves >95% deprotection within 10–30 minutes under mild conditions .

Protecting GroupDeprotection ReagentTimeTemperatureCompatibility
Fmoc20–30% piperidine5–20 minRTCompatible with Mtt
Mtt1% TFA10–30 minRTOrthogonal to Fmoc

Peptide Coupling Reactions

The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide or uronium-based coupling reagents:

Activation and Coupling

  • Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU with HOBt (1-hydroxybenzotriazole) .

  • Conditions :

    • Solvent: DMF or NMP.

    • Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Efficiency : Coupling yields exceed 98% when using a 3–5× molar excess of activated amino acid .

Side Reactions

  • Racemization : Minimized (<1%) due to the steric hindrance of the Mtt group.

  • Oxidation : The β-amino group remains stable under standard SPPS conditions.

Stability Under Biochemical Conditions

  • Serum Stability : The Mtt group enhances resistance to proteolytic degradation, though prolonged exposure to serum enzymes (>6 hours) may lead to gradual cleavage .

  • pH Sensitivity :

    • Stable at pH 2–8 (short-term).

    • Degrades at pH >10 due to hydrolysis of the Fmoc carbamate.

Branching Peptides

  • Example: Synthesis of αvβ6 integrin-targeting peptides with cyclized structures .

    • Step 1 : Remove Fmoc with piperidine.

    • Step 2 : Coucleur new amino acid.

    • Step 3 : Remove Mtt with TFA for side-chain functionalization .

Bioconjugation

  • The deprotected β-amino group reacts with:

    • NHS esters (e.g., fluorescent dyes).

    • Maleimides (e.g., PEG linkers) .

Comparative Reactivity

FeatureFmoc-(N-β-Mtt)-DapFmoc-Dap-OHBis-Fmoc-Dap
α-Amino ProtectionFmocFmocFmoc
β-Amino ProtectionMttNoneFmoc
Deprotection SelectivityOrthogonalNot applicableRequires sequential cleavage
Use CaseBranching peptidesLinear peptidesMultidirectional synthesis

Scientific Research Applications

Fmoc-(N-β-4-methyltrityl)-L-α,β-diaminopropionic acid, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(p-methyltrityl)-L-2,3-diaminopropionic acid or (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid, is a chemical compound with diverse applications in scientific research, particularly in peptide synthesis, drug discovery, bioconjugation, protein engineering, and advanced material science .

Scientific Research Applications

Peptide Synthesis: Fmoc-(N-β-4-methyltrityl)-L-α,β-diaminopropionic acid serves as a building block in peptide synthesis, allowing for the introduction of specific amino acid sequences in drug development . It is also used in solid-phase peptide synthesis . Fmoc deprotection can be achieved with 20% piperidine in DMF (v/v) .

Drug Discovery: This compound's structure aids researchers in developing novel therapeutic agents, especially in oncology and neurology, where targeted therapies are crucial . It plays a crucial role in developing pharmaceutical compounds, especially in designing peptide-based drugs that can target specific biological pathways . The compound can be used to create bioconjugates, which are essential for developing targeted delivery systems in pharmaceuticals, enhancing the efficacy of treatments .

Bioconjugation: Fmoc-(N-β-4-methyltrityl)-L-α,β-diaminopropionic acid can be used in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, which is essential in creating targeted therapies and diagnostics .

Research in Protein Engineering: It plays a role in modifying proteins to study their functions and interactions, which is vital for understanding disease mechanisms and developing new treatments .

Advanced Material Science: The chemical’s properties make it suitable for creating smart materials that respond to environmental changes, useful in sensors and drug delivery systems .

Additional Information

  • The compound has a molecular weight of 582.71 g/mol and the molecular formula C38H34N2O4C_{38}H_{34}N_2O_4 .
  • It is an irritant .

Mechanism of Action

The mechanism of action of Fmoc-Dap(Mtt)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, preventing unwanted reactions during peptide elongation. The Mtt group protects the side chain amino group, allowing for selective deprotection and functionalization. These protecting groups are removed under specific conditions to reveal the free amino groups for further reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid .
  • Synonym: Fmoc-(N-β-4-methyltrityl)-L-α,β-diaminopropionic acid.
  • CAS : 654670-89-0; Molecular Weight : 582.69; Formula : C₃₈H₃₄N₂O₄ .

Structural Features :

  • Derived from L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid.
  • Contains two orthogonal protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group. Mtt (4-methyltrityl) on the β-amino group .

Comparison with Similar Compounds

Fmoc-(N-beta-Boc)-D-alpha,beta-diaminopropionic Acid

  • Protecting Groups: β-amino group protected with Boc (tert-butoxycarbonyl) instead of Mtt .
  • Key Differences :
    • Deprotection Conditions : Boc requires strong acids (e.g., 95% TFA), whereas Mtt is removed under milder conditions (1% TFA in DCM) .
    • Stability : Boc is more acid-stable, making it suitable for multi-step syntheses requiring prolonged exposure to acidic conditions.
    • Stereochemistry : The D-isomer (vs. L in the target compound) may alter peptide conformation and biological activity .

Fmoc-D-Dap(2-Cl-Z)-OH

  • Protecting Groups: β-amino group protected with 2-chloro-benzyloxycarbonyl (2-Cl-Z) .
  • Key Differences: Deprotection: 2-Cl-Z is cleaved via hydrogenolysis (H₂/Pd), contrasting with Mtt’s acid sensitivity. Steric Effects: The bulky 2-Cl-Z group may hinder peptide chain assembly compared to the planar trityl group of Mtt .

Fmoc-Lys(Mmt)-OH

  • Structural Basis: Contains Mmt (4-methoxytrityl) on lysine’s ε-amino group .
  • Key Differences: Positional Specificity: Mmt protects lysine side chains, while Mtt in the target compound shields β-amino groups in Dap. Deprotection: Mmt requires slightly stronger acids (e.g., 3% TFA) than Mtt, reflecting methoxy substitution’s electronic effects .

Fmoc-(R)-3-Amino-3-(4-nitro-phenyl)-propionic Acid

  • Structural Variation: A single amino group with a nitro-aromatic substituent, unlike the dual-amino Dap scaffold .

Physicochemical and Functional Comparisons

Deprotection Efficiency

Compound Protecting Group Deprotection Conditions Application Context
Target Compound Mtt 1% TFA in DCM Mild deprotection for SPPS
Fmoc-(N-beta-Boc)-D-Dap Boc 95% TFA Multi-step, acid-stable SPPS
Fmoc-D-Dap(2-Cl-Z)-OH 2-Cl-Z H₂/Pd hydrogenolysis Orthogonal protection strategies

Biological Activity

Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic acid, along with its derivatives, represents a significant class of non-proteinogenic amino acids that have been extensively studied for their biological activities. These compounds are particularly noted for their roles in peptide synthesis and their potential applications in drug delivery systems and as antimicrobial agents.

Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic acid is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing its stability during synthesis. The compound's molecular formula is C38H34N2O4C_{38}H_{34}N_2O_4 with a molecular weight of approximately 582.71 g/mol .

1. Peptide Synthesis and Modulation

The incorporation of Fmoc-Dap (2,3-diaminopropionic acid) into peptides has been shown to manipulate Coulombic interactions, which are crucial for tuning the functional pH response of peptides. This property is particularly beneficial in applications involving nucleic acid transfer, as it can enhance the binding capabilities while reducing cytotoxicity .

2. Transfection Efficiency

Studies have demonstrated that peptides containing Dap exhibit significant transfection efficiency in mammalian cells. For instance, when incorporated into non-viral vectors, these peptides can effectively deliver nucleic acids by exploiting the pH changes within endosomes. This mechanism allows for enhanced escape from endosomal compartments, thereby increasing the likelihood of successful gene delivery .

Peptide Transfection Efficiency Cytotoxicity
Dap-containing peptideHighLow
Control vectorModerateHigh

3. Antimicrobial Activity

Research has indicated that peptides designed with Dap exhibit antimicrobial properties against various strains of bacteria. The structural modifications provided by Dap contribute to the selectivity of these peptides towards bacterial cells over eukaryotic cells, significantly reducing hemolytic activity .

Case Study 1: Nucleic Acid Delivery

In a study examining the use of Dap-containing peptides for nucleic acid delivery, it was found that these peptides could effectively mediate transfection at physiological pH levels. The presence of Dap allowed for a pH-sensitive mechanism that enhanced cellular uptake and nucleic acid release upon endosomal escape .

Case Study 2: Antimicrobial Peptides

A series of antimicrobial peptides incorporating Dap were tested against antibiotic-resistant strains of Acinetobacter baumannii. Results showed that these peptides maintained low hemolytic activity while exhibiting potent antimicrobial effects, suggesting their potential as therapeutic agents in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid?

  • Methodology :

  • Step 1 : Start with L-alpha,beta-diaminopropionic acid (A2pr3). Protect the beta-amino group using a p-methyltrityl (PMT) group under mild acidic conditions (pH 4.5–5.0) to ensure regioselectivity .
  • Step 2 : Introduce the Fmoc group to the alpha-amino group using Fmoc-OSu (succinimidyl carbonate) in a 1:1 H₂O/acetone mixture with Na₂CO₃ as a base. Stir overnight at room temperature for >75% yield .
  • Step 3 : Purify via silica gel column chromatography (eluent: CHCl₃/MeOH gradients) and validate purity using HPLC and NMR (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) .

Q. How can researchers effectively purify this compound while minimizing side products?

  • Methodology :

  • Solvent Extraction : After synthesis, partition the crude product between hexanes and aqueous layers to remove unreacted Fmoc-OSu .
  • Column Chromatography : Use silica gel with CHCl₃/MeOH (95:5) for elution. Monitor fractions via TLC (Rf ~0.14 for target compound) .
  • Recrystallization : Dissolve in minimal hot ethyl acetate, cool slowly to yield crystalline product (melting point: 182–188°C) .

Advanced Research Questions

Q. How can regioselective protection of the beta-amino group be achieved during synthesis?

  • Methodology :

  • pH Control : Perform the PMT protection step at pH 4.5–5.0 to favor beta-amino reactivity over the alpha group. Use potassium methyl oxalate as a selective acylating agent .
  • Metal Chelation : Pre-complex the alpha-amino group with copper ions to block reactivity, allowing exclusive PMT modification of the beta-amino group .
  • Validation : Confirm regioselectivity via ¹H NMR (absence of α-amino proton signals at δ 3.1–3.3 ppm) .

Q. How should researchers address contradictions in NMR data during structural characterization?

  • Methodology :

  • Byproduct Analysis : If unexpected peaks arise (e.g., δ 4.1 ppm for succinimide byproducts), attribute them to Lossen rearrangement during Fmoc protection. Optimize reaction time/temperature to suppress this .
  • Isotopic Labeling : Synthesize L-[2,3-³H]A2pr3 to track isotopic shifts in NMR and confirm the correct site of modification .
  • Comparative Studies : Cross-reference with published NMR data for Fmoc-(1R,2S)-2a (δ 7.3–7.8 ppm for fluorenyl protons) to resolve ambiguities .

Q. What strategies prevent aspartamide formation during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodology :

  • Side-Chain Protection : Use acid-labile groups (e.g., 4-methoxytrityl) for the beta-amino group to prevent premature deprotection and intramolecular cyclization .
  • Coupling Conditions : Activate the Fmoc-protected amino acid with HOBt/DIC in DMF to minimize racemization and aspartimide byproducts .
  • Post-Synthesis Analysis : Monitor for aspartamide formation via MALDI-TOF MS; if detected, reintroduce 2% hydrazine in DMF to cleave undesired adducts .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of neurotoxic peptide analogs?

  • Methodology :

  • Peptide Backbone Modification : Incorporate the diamino acid into peptide chains to mimic β-ODAP neurotoxins. Use SPPS with Wang resin and TBTU activation .
  • Bioactivity Testing : Assess neurotoxicity in vitro (e.g., glutamate receptor antagonism assays) and in vivo (chick models at 20 mg/kg doses) .

Q. What are the best practices for integrating this compound into hydrocarbon-stapled peptides?

  • Methodology :

  • Stapling Protocol : After SPPS, perform ring-closing olefin metathesis using Grubbs catalyst. Ensure the Fmoc-PMT group is retained during stapling by using orthogonal protection .
  • Circular Dichroism (CD) : Confirm α-helical stabilization via CD spectra (negative ellipticity at 208/222 nm) .

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